molecular formula C9H17N3O5 B12105518 Boc-albizziin

Boc-albizziin

Cat. No.: B12105518
M. Wt: 247.25 g/mol
InChI Key: OLIBIUKNOFSXFF-UHFFFAOYSA-N
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Description

Boc-albizziin: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid albizziin. Albizziin itself is an amino acid analog that acts as a competitive inhibitor of asparagine synthetase with respect to glutamine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-albizziin typically involves the protection of the amino group of albizziin using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out under aqueous or anhydrous conditions. The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amines .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is typically carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: Boc-albizziin undergoes various chemical reactions, including:

    Oxidation: The Boc group is stable under oxidative conditions.

    Reduction: The Boc group can be removed under reductive conditions using reagents like zinc in hydrochloric acid.

    Substitution: The Boc group can be substituted under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: Zn/HCl, Na/NH3, LiAlH4

    Substitution: TFA in dichloromethane, HCl in methanol

Major Products: The major product formed from the deprotection of this compound is albizziin itself, which can then undergo further chemical modifications .

Scientific Research Applications

Boc-albizziin has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex molecules.

    Biology: Acts as a glutamase inhibitor and a glutaminyl-tRNA synthetase inhibitor, making it useful in studying enzyme functions and metabolic pathways.

    Industry: Used in affinity chromatography as a potential effector group.

Mechanism of Action

The mechanism of action of Boc-albizziin involves its role as a competitive inhibitor of asparagine synthetase with respect to glutamine. It binds to the active site of the enzyme, preventing the binding of glutamine and thereby inhibiting the enzyme’s activity. This inhibition can affect various metabolic pathways and cellular processes.

Comparison with Similar Compounds

    L-albizziin: Another amino acid analog with similar inhibitory properties.

    L-methionine-SR-sulfoximine: A potent competitive inhibitor of glutamate synthase.

    L-methionine-SR-sulfoxide: Less effective inhibitor compared to Boc-albizziin.

Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions in synthetic processes. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIBIUKNOFSXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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